molecular formula C7H9ClN2 B2487797 (1S)-1-(6-Chloro(3-pyridyl))ethylamine CAS No. 579515-26-7

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Cat. No. B2487797
M. Wt: 156.61
InChI Key: OZVNENIAEVSUDT-YFKPBYRVSA-N
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Description

"(1S)-1-(6-Chloro(3-pyridyl))ethylamine" is a chemical compound of significant interest in various fields of chemistry and material science. It serves as an intermediate in the synthesis of numerous compounds, including those with applications in agriculture and pharmaceuticals.

Synthesis Analysis

Molecular Structure Analysis

Research into chlorophyll derivatives appending a pyridyl group at the C3-substituent provides insight into the molecular structure and optical properties of related compounds, revealing the influence of intramolecular π-conjugation on their spectral characteristics (Youhei Yamamoto & H. Tamiaki, 2015).

Chemical Reactions and Properties

The preparation and ethylene polymerization behavior of bis(imino)pyridyl chromium(III) complexes highlight the reactivity and potential applications of pyridyl-containing compounds in catalysis (Miguel A. Esteruelas et al., 2003). Additionally, the synthesis and characterization of iron(II) dichloride complexes reveal their high activity in ethylene polymerization, underscoring the versatility of pyridyl-based ligands in polymer science (Xiao-Ping Cao et al., 2012).

Physical Properties Analysis

Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides detailed information on the physical interactions within the crystal structure of a related compound, offering insights into the physical properties of (1S)-1-(6-Chloro(3-pyridyl))ethylamine derivatives (Omar Coughlin et al., 2019).

Chemical Properties Analysis

The reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles elucidate the chemical behavior and functionalization possibilities of pyridyl compounds, highlighting their reactivity and potential for further chemical transformations (R. A. Gadzhili et al., 2015).

Scientific Research Applications

Synthesis and Chemistry

  • Practical Synthesis via Selective Hydrogenation : The compound is synthesized through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with an 86% success rate, demonstrating its efficiency in producing neo-nicotinoid insecticides (Ken‐ichi Tanaka, M. Nagasawa, & Hideki Sakamura, 2000).

Chemical Applications

  • Use in Manganese Complexes : A binuclear μ-chloro complex of manganese using this compound as a ligand exhibits a two-electron reversible oxidation. This property indicates potential applications in electrochemical processes and the study of manganese complexes (I. Romero et al., 2001).

  • Role in Ruthenium Complexes : The compound, when used as a ligand in the synthesis of dinuclear Ru complexes, demonstrates catalytic activity in water oxidation. This suggests its importance in the field of catalysis and renewable energy research (Joaquim Mola et al., 2011).

Biological and Medicinal Research

  • N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Research : Research on related compounds, such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has shown significant potential as sigma receptor ligands. These findings contribute to the understanding of sigma receptors and the development of novel therapeutic agents (B. de Costa et al., 1992).

  • Ethylamine Pyrolysis and Oxidation : Studies on ethylamine pyrolysis and oxidation, which are chemically related to this compound, provide insights into combustion and flame processes. This has implications for understanding the combustion mechanisms of similar chemical structures (Sijie Li, D. Davidson, & R. Hanson, 2014).

Environmental and Material Sciences

  • Reductive Dechlorination of Atrazine : The compound's related structures have been used in studies of atrazine dechlorination, catalyzed by metalloporphyrins. This research is significant in the field of environmental chemistry, focusing on the remediation of herbicide-contaminated water (Elza Nelkenbaum, I. Dror, & B. Berkowitz, 2009).

  • Polydopamine Particle Applications : Research into polydopamine particles, which are chemically related, has shown their potential as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This demonstrates the broader applicability of similar structures in biomedicine and drug delivery systems (N. Sahiner et al., 2018).

properties

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVNENIAEVSUDT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Synthesis routes and methods I

Procedure details

Stir a mixture of 1-(6-chloro-pyridin-3-yl)-ethanone (5 g, 32.14 mmol) in titanium tetra(isopropoxide) (18.27 g, 64.27 mmol) and ammonia (160.7 mmol, 2 M in MeOH) under N2 for 6 hours at room temperature. To this mixture add sodium tetrahydroborate (1.82 g, 48.21 mmol) and stir overnight. Quench the reaction mixture with ammonium hydroxide and filter the mixture. From the filtrate remove the solvent and extract the residue with dichloromethane, wash with saturated aqueous sodium chloride and dry over Na2SO4, filter and remove the solvent to obtain a dark yellow oil (4.2 g). MS (ES) m/z 157 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160.7 mmol
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Cool a solution of sodium borohydride (2.96 g, 82.65 mmol) and titanium tetrachloride (1 M in toluene, 41.33 mL, 41.33 mmol) in 50 mL of dry 1,2-dimethoxyethane to 0° C. under N2. Add 1-(6-chloropyridin-3-yl)ethanone oxime (3.52 g, 20.66 mmol) to the solution dropwise. Stir the mixture overnight at RT. Quench the reaction with 200 mL of water. Basify the mixture with ammonium hydroxide. Subsequently, extract the crude product into toluene and ethyl acetate. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product (1.24 g, 38%). 1H NMR (400 MHz, CDCl3) δ 3.53 (s, 3H), 5.23 (s, 2H), 7.39 (d, J=4.0 Hz, 1H), 7.96 (d, J=1.6 Hz, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.33 mL
Type
catalyst
Reaction Step One
Name
1-(6-chloropyridin-3-yl)ethanone oxime
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods III

Procedure details

To a stirred solution of N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine (10.9 g) in dried tetrahydrofuran (150 ml) cooled to -70° C. under N2 atmosphere was added butyl-lithium (10 w/v % in hexane, 26 ml), causing an immediate intense color to occur. After 30 minutes stirring at the temperature, methyl iodide (5.7 g) was added dropwise, and then the mixture was stirred for three hours without cooling. The solvent was removed under reduced pressure. To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added and heated under reflux for one hour. The cooled solution was poured into water (100 ml) and extracted with methylene chloride (50 ml×2). The aqueous fraction was neutralized with 2N-sodium hydroxide and extracted with methylene chloride (50 ml×2). The extract was dried over sodium sulfate and evaporated to obtain 1-(2-chloro-5-pyridyl)ethylamine (4 g). nD20 1.5440
Name
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

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